6-Amino-1-methyl-5-nitrosouracil

描述

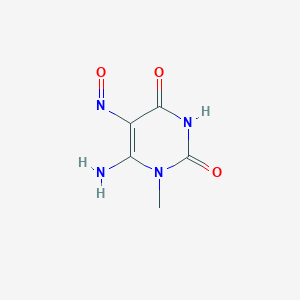

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOWVSJPUQTRNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)N=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220014 |

Source

|

| Record name | 6-Amino-1-methyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-78-7 |

Source

|

| Record name | 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-methyl-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-methyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-methyl-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Amino-1-methyl-5-nitrosouracil

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Amino-1-methyl-5-nitrosouracil. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, also known by its CAS number 6972-78-7, is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, substituted with an amino group at the 6-position, a methyl group at the 1-position, and a nitroso group at the 5-position. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules and as a ligand in coordination chemistry.

General Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₄O₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2] |

| CAS Number | 6972-78-7 | [1][2] |

| Appearance | Solid | - |

| Melting Point | >300 °C | [3] |

| Solubility | Data not available; likely soluble in DMSO | - |

| SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | |

| InChI | InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) |

Spectroscopic Data

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the nitrosation of its precursor, 6-amino-1-methyluracil.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the nitrosation of a 6-aminouracil derivative, which can be adapted for the synthesis of this compound. This protocol is based on a well-established method for the synthesis of related compounds[5].

Materials:

-

6-amino-1-methyluracil

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

Suspend 6-amino-1-methyluracil in a suitable volume of water.

-

Add glacial acetic acid to the suspension with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled suspension. The addition should be done portion-wise to control the reaction temperature.

-

Stir the reaction mixture in the ice bath for a specified period. The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum.

Note: The specific quantities of reagents, reaction time, and temperature should be optimized for the synthesis of this compound. The original literature by Gaballa (2010) should be consulted for the precise experimental conditions[4].

Applications in Research and Development

This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and its ability to act as a ligand for metal ions.

Antimicrobial Activity

The compound has been screened for its antimicrobial properties. A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below, based on standard methodologies.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria[6][7].

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of the Compound: Prepare a stock solution of this compound in DMSO.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Ligand for Platinum(II) Complexes

This compound can act as a ligand, forming complexes with metal ions such as platinum(II). These complexes are of interest for their potential anticancer properties[4].

Caption: Synthesis of a platinum(II) complex with this compound.

The following protocol for the synthesis of a cis-platinum(II) complex with this compound (AMNU) is based on the work of Gaballa (2010)[4].

Materials:

-

This compound (AMNU)

-

cis-diaquadiamineplatinum(II) nitrate (cis---INVALID-LINK--₂)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of cis---INVALID-LINK--₂.

-

Add a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to the platinum complex solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

The platinum(II) complex will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the product with water and a suitable organic solvent (e.g., ethanol or ether).

-

Dry the complex under vacuum.

-

Characterize the resulting complex using techniques such as elemental analysis, IR, UV-vis, and ¹H NMR spectroscopy.

Safety Information

This compound should be handled with care in a laboratory setting. The following table summarizes the known hazard information.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338[8][9].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with established synthetic routes and emerging applications in medicinal chemistry. Its ability to act as a ligand for platinum(II) and its potential antimicrobial properties make it a compound of interest for further research and development. This guide provides a foundational understanding of its chemical properties and outlines key experimental protocols for its synthesis and evaluation. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. This compound | 6972-78-7 | FA03111 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 6972-78-7 [chemicalbook.com]

- 4. Synthesis, characterization and antimicrobial studies on cis-platinum(II) complexes of 5-nitrosouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound - High purity | EN [georganics.sk]

- 9. georganics.sk [georganics.sk]

6-Amino-1-methyl-5-nitrosouracil CAS number 6972-78-7

An In-depth Technical Guide to 6-Amino-1-methyl-5-nitrosouracil

COMPOUND AT A GLANCE

CAS Number: 6972-78-7 Chemical Name: this compound Synonyms: 6-Amino-1-methyl-5-nitroso-1H-pyrimidine-2,4-dione, 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, NSC 62582.[1][2]

Introduction

This compound is a heterocyclic compound derived from uracil, a key nucleobase. Its distinct chemical structure, featuring an amino group at the 6-position and a nitroso group at the 5-position, imparts unique reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a compound of interest for pharmacological research. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers in chemistry and drug development. The primary known applications include its use as a precursor in the synthesis of more complex molecules, its potential as an antimicrobial agent, and its function as a bidentate ligand in coordination chemistry, notably in forming complexes with platinum(II).[1][3][4][5]

Physicochemical and Structural Data

The structural and physical properties of this compound are summarized below. These characteristics are fundamental for its application in experimental settings, influencing its solubility, stability, and reactivity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₃ | [1][6][7] |

| Molecular Weight | 170.13 g/mol | [6][7][8] |

| Appearance | Violet / Purple crystalline powder or solid | [4][9] |

| Melting Point | >300 °C (lit.) | [1][8] |

| Solubility | Soluble in DMSO | [1] |

| pKa | 7.08 ± 0.40 (Predicted) | [1] |

| LogP | -0.36510 (Predicted) | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Density | 1.83 g/cm³ (Predicted) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 6972-78-7 | [6][7] |

| EC Number | 230-213-6 | [1][6][8] |

| PubChem CID | 81448 | [2] |

| ChEMBL ID | CHEMBL529879 | [1] |

| SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | [7][8] |

| InChI Key | AHOWVSJPUQTRNN-UHFFFAOYSA-N | [8] |

Synthesis and Logic

The synthesis of this compound is typically achieved via a two-step process. First, the precursor 6-amino-1-methyluracil is synthesized, followed by nitrosation at the C5 position.

Logical Workflow for Synthesis

Caption: General workflow for the two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of related aminouracils and their subsequent nitrosation.[2][10][11]

Step 1: Synthesis of 6-Amino-1-methyluracil (Precursor)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.

-

Reaction Initiation: To the sodium ethoxide solution, add methylurea (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).

-

Cyclocondensation: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction mixture may become a thick solid.

-

Work-up: After cooling to room temperature, add hot water to dissolve the solid. Neutralize the solution to approximately pH 6 using glacial acetic acid.

-

Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield 6-amino-1-methyluracil.

Step 2: Nitrosation to form this compound

-

Suspension: Suspend the 6-amino-1-methyluracil (1.0 eq.) from Step 1 in water containing a catalytic amount of glacial acetic acid in a beaker with stirring.

-

Nitrosating Agent: Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq.) in a minimal amount of water.

-

Reaction: Add the sodium nitrite solution dropwise to the stirred suspension at room temperature. Stirring is continued for 30-60 minutes. A distinct color change to deep violet or rose-red indicates the formation of the nitroso compound.[9]

-

Isolation and Purification: Collect the violet precipitate by filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Drying: Dry the final product, this compound, in a desiccator.

Applications in Research and Development

Antimicrobial Activity

This compound is reported to possess antimicrobial properties.[1][3][4] While the specific molecular mechanism and signaling pathways are not extensively detailed in the literature, the activity is likely related to the chemical reactivity of the uracil scaffold and the nitroso group, which can potentially interfere with essential cellular processes in microorganisms.

Hypothesized Antimicrobial Mechanisms

Caption: Generalized potential mechanisms of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This protocol provides a general method to evaluate the antimicrobial activity of the title compound.

-

Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plating: Uniformly swab the entire surface of the agar plates with the microbial suspension.

-

Disk Application: Prepare stock solutions of this compound in DMSO. Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound solution onto each disk. A disk with DMSO serves as the negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

Ligand for Platinum(II) Complexes

The nitrogen and oxygen atoms in the this compound structure allow it to act as a bidentate ligand, capable of forming stable complexes with metal ions like platinum(II).[5] Such complexes are of interest in the development of novel anticancer agents, analogous to cisplatin but with potentially different activity profiles and reduced side effects.

Logical Diagram: Role as a Chemical Precursor

Caption: Role as an intermediate in synthesizing bioactive compounds.

Experimental Protocol: Synthesis of a Platinum(II) Complex

This protocol is adapted from a general procedure for complexing nitrogen-containing heterocyclic ligands with potassium tetrachloroplatinate.[12]

-

Ligand Solution: Dissolve this compound (2.0 eq.) in a suitable solvent (e.g., water-acetone mixture).

-

Platinum Salt Solution: In a separate flask, dissolve potassium tetrachloroplatinate (K₂PtCl₄) (1.0 eq.) in water.

-

Complexation Reaction: Slowly add the ligand solution to the stirred K₂PtCl₄ solution at room temperature. The reaction should be carried out in the dark to prevent photo-decomposition.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to days to complete.

-

Isolation: Upon completion, the platinum complex, often a colored precipitate, is collected by filtration.

-

Purification: Wash the precipitate with water and an appropriate organic solvent (e.g., acetone) to remove unreacted starting materials. The product can be further purified by column chromatography or recrystallization if necessary.

-

Characterization: Confirm the structure of the complex using techniques such as ¹H NMR, ¹⁹⁵Pt NMR, IR spectroscopy, and elemental analysis.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5][8][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5][9] Use a dust mask or work in a fume hood to avoid inhaling the powder.[8]

-

Handling: Avoid generating dust.[5][9] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

-

First Aid:

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5][9]

Conclusion

This compound (CAS: 6972-78-7) is a versatile chemical building block with established utility and potential in medicinal chemistry. Its straightforward synthesis and reactive functional groups make it an important precursor for developing novel therapeutic agents, particularly antimicrobial compounds and platinum-based anticancer drugs. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the chemistry and biological applications of this compound. Further investigation into its specific mechanisms of action is warranted and represents a promising area for future research.

References

- 1. This compound | 6972-78-7 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 5. This compound | 6972-78-7 | FA03111 [biosynth.com]

- 6. lookchem.com [lookchem.com]

- 7. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 8. This compound - High purity | EN [georganics.sk]

- 9. scirp.org [scirp.org]

- 10. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure of 6-Amino-1-methyl-5-nitrosouracil

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 6-Amino-1-methyl-5-nitrosouracil (AMNU), a pyrimidine derivative of interest to researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₆N₄O₃, is a heterocyclic compound derived from uracil.[1][2][3][4] Its structure is characterized by a pyrimidine ring system with an amino group at position 6, a methyl group at position 1, and a nitroso group at position 5.[1][2][4] The IUPAC name for this compound is 6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O₃ | [1][2][3][4] |

| Molecular Weight | 170.13 g/mol | [2][3] |

| CAS Number | 6972-78-7 | [2][3][4] |

| Appearance | Crystalline powder | [4] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in DMSO | [4] |

| Canonical SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | [1] |

| InChIKey | AHOWVSJPUQTRNN-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in a single source. However, based on the well-established synthesis of analogous nitrosouracil derivatives, a likely synthetic pathway involves the nitrosation of 6-amino-1-methyluracil.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology (Proposed):

-

Synthesis of 6-Amino-1-methyluracil: The precursor, 6-amino-1-methyluracil, can be synthesized through the condensation reaction of 1-methylurea with a suitable three-carbon precursor like cyanoacetic acid or its derivatives. This is a common method for constructing the uracil ring system. The reaction is typically carried out in the presence of a base and followed by purification of the resulting 6-amino-1-methyluracil.

-

Nitrosation of 6-Amino-1-methyluracil:

-

Dissolve 6-amino-1-methyluracil in a suitable acidic solution, such as dilute hydrochloric acid or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution with constant stirring. The molar ratio of sodium nitrite to 6-amino-1-methyluracil should be approximately 1:1.

-

Continue stirring the reaction mixture in the ice bath for a specified period, typically ranging from 30 minutes to a few hours, during which the product is expected to precipitate.

-

Collect the precipitate by filtration, wash it with cold water, and then with a suitable organic solvent like ethanol to remove impurities.

-

Dry the final product, this compound, under vacuum.

-

Characterization Methods

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical techniques.

Table 2: Spectroscopic and Analytical Data for the Characterization of a Pt(II) Complex of this compound [5]

| Technique | Observed Features |

| Elemental Analysis | Confirms the stoichiometry of the complex. |

| Infrared (IR) Spectroscopy | Shows characteristic bands for the uracil ring, amino, and nitroso groups. Changes in the vibrational frequencies of the C=O and N-H groups upon complexation indicate the mode of binding to the platinum ion. |

| UV-Vis Spectroscopy | Exhibits absorption bands corresponding to the electronic transitions within the ligand and the metal-ligand charge transfer bands in the complex. |

| ¹H NMR Spectroscopy | The proton NMR spectrum of the free ligand in DMSO-d₆ would show signals for the methyl protons, the amino protons, and the N-H proton of the uracil ring. Shifts in these signals upon complexation provide information about the binding site. |

| Thermal Analysis (TGA/DTA) | Provides information on the thermal stability of the compound and its decomposition pattern. |

Biological Activities and Potential Applications

Antimicrobial Activity

This compound and its metal complexes have been reported to exhibit antimicrobial properties.[6] A study by Gaballa et al. screened the free ligand and its cis-platinum(II) complex for their antimicrobial activities.[5] While the specific details of the antimicrobial spectrum and potency were not elaborated in the abstract, the study highlights the potential of this class of compounds in the development of new anti-infective agents.[5] The mechanism of antimicrobial action for nitrosouracil derivatives is not fully elucidated but may involve the generation of reactive nitrogen species that can damage cellular components of microorganisms.

Platinum(II) Complexation and Anticancer Potential

A significant area of interest for this compound is its ability to act as a ligand in the formation of platinum(II) complexes.[5][6] Platinum-based drugs are a cornerstone of cancer chemotherapy, and the development of new platinum complexes with improved efficacy and reduced side effects is an active area of research.

A study detailed the synthesis of a cis-platinum(II) complex with this compound.[5] In this complex, the uracil derivative acts as a monodentate ligand, binding to the platinum(II) ion through an exocyclic oxygen atom.[5] The resulting complex was characterized, and its biological activity was investigated, suggesting its potential as an antineoplastic agent.[5]

Logical Relationship of Platinum Complex Formation and Biological Activity

Caption: Formation of a platinum(II) complex with AMNU for biological evaluation.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with specific biological signaling pathways. Further research is required to elucidate the molecular mechanisms underlying its observed antimicrobial and potential anticancer activities.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and interesting biological properties. Its synthesis is achievable through established chemical routes, and its ability to form complexes with metal ions like platinum(II) opens avenues for the development of novel therapeutic agents. While its antimicrobial and potential anticancer activities have been noted, further in-depth studies are necessary to determine its precise mechanisms of action and to explore its full therapeutic potential. The lack of detailed crystallographic data for the free ligand remains a gap in its complete structural characterization.

References

- 1. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 6972-78-7 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis, characterization and antimicrobial studies on cis-platinum(II) complexes of 5-nitrosouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

Synthesis of 6-Amino-1-methyl-5-nitrosouracil from 6-amino-1-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-amino-1-methyl-5-nitrosouracil from its precursor, 6-amino-1-methyluracil. This synthesis is a key step in the preparation of various biologically active molecules, including xanthine derivatives. This document details the experimental protocol, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.

Introduction

This compound is a crucial synthetic intermediate. The introduction of a nitroso group at the C-5 position of the uracil ring opens up pathways for further chemical modifications, most notably the reduction to a diamine, which can then be cyclized to form fused heterocyclic systems. This route, a cornerstone of the Traube purine synthesis, is widely employed in the development of therapeutic agents. The synthesis involves the electrophilic substitution of a hydrogen atom at the electron-rich C-5 position of the 6-amino-1-methyluracil ring by a nitrosonium ion generated in situ from sodium nitrite in an acidic medium.

Physicochemical Data

The key quantitative data for the starting material and the final product are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 6-Amino-1-methyluracil (Starting Material)

| Property | Value | Reference(s) |

| CAS Number | 2434-53-9 | [1] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | [1] |

| Solubility | Sparingly soluble in water |

Table 2: Physicochemical Properties of this compound (Product)

| Property | Value | Reference(s) |

| CAS Number | 6972-78-7 | [2][3][4][5] |

| Molecular Formula | C₅H₆N₄O₃ | [2][3][4][5] |

| Molecular Weight | 170.13 g/mol | [2][3][4][5] |

| Appearance | Rose-red or violet crystalline powder | |

| Melting Point | >300 °C | [5][6] |

| Solubility | Soluble in DMSO | [7] |

Table 3: Spectroscopic Data for 6-Amino-1-methyluracil (Starting Material)

| ¹H NMR (DMSO-d₆) | ¹³C NMR (Solvent not specified) |

| δ 3.10 (s, 3H, N-CH₃) | δ 28.5 (N-CH₃) |

| δ 4.85 (s, 1H, C5-H) | δ 78.1 (C5) |

| δ 6.45 (s, 2H, -NH₂) | δ 151.7 (C4) |

| δ 10.15 (s, 1H, N3-H) | δ 156.4 (C2) |

| δ 163.5 (C6) | |

| Note: NMR data for the starting material is sourced from spectral databases.[1] |

Note on Product Characterization: While extensive physicochemical data is available for this compound, detailed experimental ¹H and ¹³C NMR spectroscopic data were not found in the surveyed scientific literature. Characterization is typically confirmed by melting point, elemental analysis, and IR spectroscopy.

Experimental Protocol: Nitrosation of 6-Amino-1-methyluracil

This protocol is adapted from a well-established procedure for the nitrosation of 6-aminouracil.

Materials:

-

6-Amino-1-methyluracil

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Magnetic Stirrer and Stir Bar

-

Reaction Flask (e.g., 250 mL round-bottom flask)

-

Dropping Funnel

-

Büchner Funnel and Filter Paper

-

Beakers

Procedure:

-

In a 250 mL reaction flask, suspend 10.0 g of 6-amino-1-methyluracil in 100 mL of water.

-

To the stirred suspension, add 10 mL of glacial acetic acid.

-

Cool the flask in an ice bath to reduce the temperature of the mixture to 0-5 °C.

-

In a separate beaker, prepare a solution of 5.4 g of sodium nitrite in 20 mL of water.

-

Transfer the sodium nitrite solution to a dropping funnel.

-

Add the sodium nitrite solution dropwise to the cooled and vigorously stirred suspension of 6-amino-1-methyluracil over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Upon addition of the sodium nitrite, a rose-red or violet precipitate of this compound will form almost immediately.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 1 hour to ensure the reaction goes to completion.

-

Collect the colored precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of 25 mL of cold distilled water, followed by a wash with 25 mL of cold ethanol to remove residual acetic acid and salts.

-

Dry the product under vacuum or in a desiccator to a constant weight. A typical yield for this reaction is expected to be in the range of 90-95%.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps and the overall experimental workflow are illustrated in the diagrams below.

Caption: Reaction mechanism for the C-5 nitrosation of 6-amino-1-methyluracil.

References

- 1. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6972-78-7 | FA03111 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 6972-78-7 [chemicalbook.com]

- 7. This compound - High purity | EN [georganics.sk]

Spectroscopic data (NMR, IR, Mass Spec) of 6-Amino-1-methyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of 6-Amino-1-methyl-5-nitrosouracil. This compound, with the Chemical Abstracts Service (CAS) number 6972-78-7, has a molecular formula of C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol .[1][2][3][4][5] Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the known spectral characteristics of its precursor, 6-amino-1-methyluracil, and related nitrosouracil derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.4 | Singlet | 3H | N1-CH₃ |

| ~7.5-8.5 | Broad Singlet | 2H | C6-NH₂ |

| ~10.5-11.5 | Broad Singlet | 1H | N3-H |

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~30 | N1-CH₃ |

| ~100-110 | C5 |

| ~150 | C4 |

| ~155 | C2 |

| ~160 | C6 |

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The C5 carbon is expected to be significantly shifted downfield upon nitrosation compared to 6-amino-1-methyluracil.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| ~1720 | Strong | C=O stretching (C4=O) |

| ~1680 | Strong | C=O stretching (C2=O) |

| ~1620 | Medium | N-H bending |

| ~1500 | Medium | N=O stretching |

| ~1450 | Medium | C-N stretching |

Note: The presence of the nitroso group (N=O) is expected to introduce a characteristic absorption band in the 1500 cm⁻¹ region.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 170.04 | [M]⁺ (Molecular Ion) |

| 141.05 | [M-NO]⁺ |

| 113.06 | [M-NO-CO]⁺ |

Note: The exact mass of the molecular ion is calculated as 170.04399. The fragmentation pattern is predicted to involve the loss of the nitroso group and subsequent loss of carbon monoxide.

Experimental Protocols

The synthesis of this compound is typically achieved through the nitrosation of 6-amino-1-methyluracil. The following is a generalized protocol based on established methods for the nitrosation of similar uracil derivatives.

Synthesis of this compound

Materials:

-

6-Amino-1-methyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

A suspension of 6-amino-1-methyluracil in water or a dilute acid (e.g., acetic acid) is prepared in a flask and cooled to 0-5 °C using an ice bath.[6][7]

-

While stirring vigorously, a solution of sodium nitrite in water is added dropwise to the cooled suspension. The molar ratio of sodium nitrite to 6-amino-1-methyluracil should be approximately 1:1.

-

The reaction mixture is stirred at 0-5 °C for a specified period, typically ranging from 30 minutes to a few hours, during which a colored precipitate of this compound forms.[6]

-

The precipitate is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed with cold water and then dried under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined above (NMR, IR, and Mass Spectrometry) and by its melting point, which is reported to be above 300 °C.[4]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Relationship of Uracil Derivatives

This diagram shows the structural relationship between uracil, the precursor 6-amino-1-methyluracil, and the final product.

Caption: Structural evolution from uracil to the target compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization for specific laboratory conditions. No information regarding the involvement of this compound in biological signaling pathways was found in the conducted literature search.

References

- 1. This compound | 6972-78-7 | FA03111 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 6972-78-7 [sigmaaldrich.com]

- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 7. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]

Physical properties of 6-Amino-1-methyl-5-nitrosouracil (melting point, solubility)

This technical guide provides a comprehensive overview of the known physical properties of 6-Amino-1-methyl-5-nitrosouracil, with a focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Physical Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry.[1][2] Understanding its physical properties is crucial for its handling, formulation, and application in research and development.

Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in DMSO | |

| Appearance | Purple Solid | |

| Molecular Formula | C₅H₆N₄O₃ | [3][4][5] |

| Molecular Weight | 170.13 g/mol | [3][4][5] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting range. Given that the melting point is above 300 °C, a specialized high-temperature apparatus is required.

Solubility Determination

The solubility of this compound can be determined in various solvents using the saturation shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated.

-

The mass of the remaining solid is measured, and the solubility is calculated and expressed in units such as g/L or mg/mL.

Synthesis Workflow

While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its synthesis is a critical workflow for its application. The following diagram illustrates a representative synthesis pathway for a closely related compound, 6-amino-5-nitrosouracils, which involves the nitrosation of an aminouracil precursor.[6][7]

Caption: A logical workflow for the synthesis of this compound.

This guide provides foundational information on the physical properties of this compound. Further research into its quantitative solubility in a broader range of solvents and its biological activities will be beneficial for expanding its applications in drug discovery and development.

References

Tautomeric Forms of 6-Amino-1-methyl-5-nitrosouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyl-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine family. The presence of amino, nitroso, and carbonyl functional groups gives rise to the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. Understanding the tautomeric landscape of this molecule is crucial as different tautomers can exhibit distinct physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon spectroscopic, crystallographic, and computational studies of this compound and its close analogs.

Tautomeric Forms

Based on extensive research on related 6-amino-5-nitrosouracil derivatives, this compound is predicted to exist predominantly in two tautomeric forms: the nitrone-enamine form and the oxime-imine form.[1]

-

Tautomer A (Nitrone-enamine form): This tautomer is characterized by a nitroso group in its nitrone configuration and an enamine moiety.

-

Tautomer B (Oxime-imine form): In this form, the nitroso group is present as an oxime, and the amino group exists as an imine.

The equilibrium between these two forms can be influenced by various factors, most notably the solvent environment.[1]

Logical Relationship of Tautomers

The interconversion between the nitrone-enamine and oxime-imine forms represents a dynamic equilibrium. The following diagram illustrates this relationship.

Caption: Tautomeric equilibrium between the nitrone-enamine and oxime-imine forms.

Quantitative Data

Table 1: Predicted Spectroscopic Data for Tautomers of 6-Amino-5-nitrosouracil Derivatives *

| Tautomer | Spectroscopic Feature | Predicted Value/Observation |

| Nitrone-enamine (A) | 1H NMR (in DMSO-d6) | Distinct chemical shifts for the amino protons. |

| IR Frequency | Characteristic C=N and N-O stretching vibrations. | |

| UV-Vis (in Methanol) | Specific absorption maxima related to π-π* transitions. | |

| Oxime-imine (B) | 1H NMR (in DMSO-d6) | Appearance of an N-H proton signal for the oxime group. |

| IR Frequency | Characteristic C=N (imine) and N-OH stretching vibrations. | |

| UV-Vis (in Methanol) | Shift in absorption maxima compared to the nitrone-enamine form. |

Note: These are generalized predictions based on studies of similar molecules.[1][2] Actual values for this compound may vary.

Experimental Protocols

The characterization of the tautomeric forms of this compound relies on a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of this compound

A general method for the synthesis of 6-amino-5-nitrosouracil derivatives involves the nitrosation of the corresponding 6-aminouracil.[3]

Materials:

-

6-Amino-1-methyluracil

-

Sodium nitrite (NaNO2)

-

Glacial acetic acid

-

Water

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Suspend 6-Amino-1-methyluracil in a mixture of water and a minimal amount of glacial acetic acid in a flask.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension.

-

Continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

-

Collect the resulting precipitate by filtration.

-

Wash the product with cold water and then with ethanol.

-

Dry the product under vacuum.

Experimental Workflow for Tautomer Characterization

The following diagram outlines a typical workflow for the experimental and computational characterization of the tautomers.

Caption: Workflow for the synthesis and characterization of tautomers.

Spectroscopic and Crystallographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To identify the presence of different tautomers in solution and determine their relative populations.

-

Protocol:

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H and 13C NMR spectra at a specific temperature.

-

Analyze the spectra for distinct sets of signals corresponding to each tautomer. The integration of the proton signals can be used to estimate the tautomeric ratio.

-

Perform variable temperature NMR studies to observe any shifts in the tautomeric equilibrium.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic functional groups present in each tautomer.

-

Protocol:

-

Prepare a sample of the compound, typically as a KBr pellet or a Nujol mull.

-

Record the FTIR spectrum over a standard range (e.g., 4000-400 cm-1).

-

Analyze the spectrum for characteristic absorption bands, such as C=O, N-H, O-H, C=N, and N-O stretches, to differentiate between the nitrone-enamine and oxime-imine forms.

-

3. UV-Vis Spectroscopy:

-

Objective: To study the electronic transitions of the tautomers.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol).

-

Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

-

Identify the absorption maxima (λmax) corresponding to the electronic transitions of the different tautomers.

-

4. X-ray Crystallography:

-

Objective: To determine the solid-state structure of the compound and unequivocally identify the tautomeric form present in the crystal lattice.

-

Protocol:

-

Grow single crystals of the compound from a suitable solvent.

-

Mount a suitable crystal on a goniometer.

-

Collect X-ray diffraction data at a controlled temperature.

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and the positions of all atoms, thereby confirming the tautomeric form.

-

Computational Modeling

Computational methods, particularly DFT, are powerful tools for studying the tautomerism of this compound.

1. Geometry Optimization and Energy Calculations:

-

Objective: To determine the most stable tautomeric forms and their relative energies.

-

Protocol:

-

Build the initial structures of the nitrone-enamine and oxime-imine tautomers.

-

Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities. The effect of solvent can be included using a polarizable continuum model (PCM).

-

2. Spectroscopic Predictions:

-

Objective: To calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

-

Protocol:

-

Use the optimized geometries from the DFT calculations.

-

For NMR, employ methods like the Gauge-Including Atomic Orbital (GIAO) method to predict chemical shifts.[1]

-

For IR, perform frequency calculations to obtain the vibrational modes and their intensities.

-

For UV-Vis, use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths.

-

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the nitrone-enamine and oxime-imine forms being the most probable structures. A combined experimental and computational approach is essential for a thorough characterization of these tautomers. While direct quantitative data for this specific molecule is limited, the analysis of closely related compounds provides a robust framework for understanding its tautomeric behavior. Further research focusing on the isolation and individual characterization of the tautomers of this compound will be invaluable for its potential applications in drug development and medicinal chemistry.

References

The Nitroso Group in Nitrosouracils: A Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, particularly in oncology. The introduction of a nitroso (-N=O) functionality at the C5 position of the uracil ring gives rise to nitrosouracils, a class of compounds with distinct and potent chemical reactivity. This reactivity, centered on the electrophilic nature of the nitroso group, underpins their biological activity and potential as drug candidates. This technical guide provides an in-depth exploration of the chemical reactivity of the nitroso group in nitrosouracils, summarizing key reactions, quantitative data, and experimental methodologies to inform further research and drug development efforts.

Core Chemical Reactivity

The chemical behavior of the nitroso group in nitrosouracils is dominated by its electrophilicity, making it a target for a variety of nucleophiles. This reactivity is analogous to, yet distinct from, the more extensively studied nitrosoureas. The primary reactions of interest involve interactions with biological nucleophiles, photochemical transformations, and decomposition pathways that can lead to the release of nitric oxide (NO), a critical signaling molecule.

Reactions with Biological Nucleophiles

The most significant reactions of nitrosouracils in a biological context are with soft nucleophiles, particularly thiols.

The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols has been shown to yield a range of products arising from both condensation and oxidation-reduction pathways.[1][2][3][4][5] The primary products isolated from these reactions include:

-

Disulfides: Formed from the oxidation of the thiol.

-

5,6-Diaminouracil derivatives: Resulting from the reduction of the nitroso group.

-

Condensed heterocyclic systems: Such as purines, pteridines, and thiadiazolopyrimidines, formed through more complex condensation reactions.[1]

The proposed mechanism for the reduction of the nitroso group by thiols likely involves an initial nucleophilic attack of the thiolate anion on the nitroso nitrogen, followed by a series of electron and proton transfers.

Decomposition and Nitric Oxide Donation

While direct quantitative data on the NO-donating properties of nitrosouracils is limited in the reviewed literature, the nitroso functionality is well-known to be a potential source of nitric oxide under physiological conditions.[6][7][8] The decomposition of nitrosouracils, particularly under acidic conditions or upon photolysis, is a plausible pathway for NO release.[9][10][11] The stability of these compounds is pH-dependent, with increased degradation observed in acidic solutions.[12]

Quantitative Data Summary

A significant gap exists in the literature regarding quantitative kinetic and stability data for nitrosouracils. The following table summarizes the available information, highlighting the need for further research in this area.

| Compound | Reaction/Condition | Parameter | Value/Observation | Reference |

| 6-amino-1,3-dimethyl-5-nitrosouracil | Reaction with various thiols | Product Classes | Disulfides, 5,6-diaminouracil, purines, pteridines, thiadiazolopyrimidines | [1] |

| 6-amino-5-nitrosouracil derivatives | General Stability | pH-dependence | Expected to be less stable in acidic conditions, similar to other N-nitroso compounds. | [12] |

Experimental Protocols

Synthesis of 6-Amino-5-Nitrosouracil Derivatives

A general and efficient method for the synthesis of 6-amino-5-nitrosouracil derivatives involves the nitrosation of the corresponding 6-aminouracil precursor.

Materials:

-

6-Aminouracil derivative

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

Procedure:

-

Suspend the 6-aminouracil derivative in water.

-

Add glacial acetic acid to the suspension with stirring.

-

Slowly add an aqueous solution of sodium nitrite to the reaction mixture.

-

Continue stirring at room temperature for a specified time (typically 1-2 hours).

-

The resulting colored precipitate (often red or orange) of the 6-amino-5-nitrosouracil is collected by filtration, washed with water, and dried.[13]

Reaction of 6-Amino-1,3-dimethyl-5-nitrosouracil with Thiols

The following protocol is a general representation of the reaction conditions described by Youssefyeh (1975).

Materials:

-

6-amino-1,3-dimethyl-5-nitrosouracil

-

Thiol (e.g., ethanethiol, phenylmethanethiol)

-

Ethanol

Procedure:

-

Dissolve 6-amino-1,3-dimethyl-5-nitrosouracil in ethanol.

-

Add the thiol to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the products are isolated and purified using standard techniques such as crystallization or column chromatography.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of nitrosouracil derivatives. For example, 6-amino-1-methyl-5-nitrosouracil can be separated using a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier.[14] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[14]

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Nitrosouracils exhibit characteristic UV-Vis absorption spectra that can be used for their quantification and for monitoring reaction kinetics.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of nitrosouracils and their reaction products.[15][16][17]

-

Mass Spectrometry: Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of nitrosouracils and their derivatives.[15]

Signaling Pathways and Biological Implications

The chemical reactivity of nitrosouracils, particularly their ability to interact with thiols and potentially release NO, strongly suggests their involvement in modulating cellular signaling pathways.

S-Nitrosylation

The reaction of nitrosouracils with cysteine residues in proteins can lead to S-nitrosylation, a post-translational modification that can alter protein function.[17] This modification is a key mechanism in NO-mediated signaling and can impact a wide range of cellular processes, including apoptosis, proliferation, and inflammation.

DNA Alkylation and Antitumor Activity

While nitrosouracils are structurally distinct from the well-known DNA alkylating nitrosoureas, their electrophilic nature suggests a potential for interaction with DNA bases.[18][19] The antitumor activity observed for some uracil derivatives further supports the hypothesis that these compounds may exert their biological effects through interference with nucleic acid metabolism or function.[20][21][22][23][24][25][26][27][28]

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Analysis of Nitrosouracils

Caption: General workflow for the synthesis, reactivity screening, and analysis of nitrosouracils.

Postulated Signaling Pathway of Nitrosouracils

Caption: Postulated signaling pathways initiated by nitrosouracils.

Conclusion and Future Directions

Nitrosouracils represent a class of reactive molecules with significant potential for therapeutic development. Their chemical reactivity, centered on the nitroso group, allows for interactions with biological nucleophiles and the potential release of nitric oxide, implicating them in key cellular signaling pathways. However, a comprehensive understanding of their mechanism of action is hampered by a lack of quantitative data on their reactivity and stability. Future research should focus on:

-

Systematic kinetic studies: To quantify the reaction rates of nitrosouracils with a broader range of biological nucleophiles under varying physiological conditions.

-

Detailed stability analysis: To determine the half-lives and decomposition pathways of nitrosouracils at different pH values and temperatures.

-

Direct measurement of nitric oxide release: To confirm and quantify the NO-donating capacity of various nitrosouracil derivatives.

-

Elucidation of specific signaling pathways: To identify the precise molecular targets and signaling cascades modulated by nitrosouracils in cancer cells.

Addressing these knowledge gaps will be crucial for the rational design and development of novel nitrosouracil-based therapeutics.

References

- 1. Regulation of cardiovascular cellular processes by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. medium.com [medium.com]

- 4. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. stackoverflow.com [stackoverflow.com]

- 10. graphviz.org [graphviz.org]

- 11. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 15. youtube.com [youtube.com]

- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of cardiovascular cellular processes by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 24. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]

- 25. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 26. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Nitric oxide release: part III. Measurement and reporting. | Semantic Scholar [semanticscholar.org]

Potential Biological Activities of Nitrosouracil Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosouracil derivatives, a class of compounds characterized by a uracil ring bearing a nitroso group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally related to nitrosoureas, a well-established class of anticancer agents. The presence of the nitroso group imparts unique chemical reactivity, enabling these molecules to interact with various biological targets and modulate critical cellular processes. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrosouracil derivatives, with a focus on their potential as anticancer and antiviral agents. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways potentially involved in their mechanism of action.

Core Biological Activities

The primary biological activities attributed to nitrosouracil derivatives stem from their ability to act as alkylating and carbamoylating agents, a characteristic shared with nitrosoureas. This reactivity allows them to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA and proteins.[1][2]

Anticancer Activity: The anticancer effects of nitrosouracil derivatives are primarily linked to their ability to induce DNA damage. By alkylating DNA bases, they can lead to the formation of DNA monoadducts and subsequent interstrand crosslinks (ICLs).[1] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][3]

Antiviral Activity: Certain nitrosourea compounds have demonstrated activity against a range of viruses. For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has shown activity against lymphocytic choriomeningitis virus and equivocal effects on Semliki Forest, herpes simplex, and vaccinia viruses in vitro.[4] The proposed mechanisms for their antiviral action include direct interaction with viral components and interference with host cell processes necessary for viral replication.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various nitrosouracil and related derivatives.

Table 1: Anticancer Activity of Nitrosouracil and Related Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| N-Alkyl-nitroimidazoles | MDA-MB-231 (Breast) | as low as 16.7 | [5] |

| N-Alkyl-nitroimidazoles | A549 (Lung) | LC50 decreased with increasing alkyl chain length | [5] |

| 2-amino-5-benzylthiazole derivative 1 | Human leukemia cells | Induces apoptosis | [6] |

| 2-amino-5-benzylthiazole derivative 2 | Human leukemia cells | Induces apoptosis | [6] |

| 5-(4-isopropylphenylamine)uracil | GBM-6138 (Glioblastoma) | 9 | [7] |

| 5-(4-tert-butylphenylamine)uracil | GBM-6138 (Glioblastoma) | 2.3 | [7] |

| N-morpholine derivative of N1-(flavon-6-yl)amidrazone | MCF-7 (Breast) | 5.18 | [8] |

| N-morpholine derivative of N1-(flavon-6-yl)amidrazone | K562 (Leukemia) | 2.89 | [8] |

| Nitrated[3][3][3]Tricycle Derivative (SK2) | CAL 27 (Oral) | ~7.5-10 µg/mL | [9] |

| Ortho-nitrobenzyl derivative (ON-2) | Human breast and ovarian cancer cell lines | Genotoxic and mutagenic | [10] |

| Ortho-nitrobenzyl derivative (ON-3) | Human breast and ovarian cancer lines | Genotoxic and mutagenic | [10] |

| N-(1-deoxy-D-fructos-1-yl)-L-N-nitroso-amino acids | 60 human cancer cell lines | No significant inhibition at 100 µM | [11] |

Table 2: Antiviral Activity of Nitrosourea and Related Derivatives (EC50 values)

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference(s) |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Lymphocytic choriomeningitis virus | KB or chick embryo cells | Active (qualitative) | [4] |

| MMV1578396 | SARS-CoV-2 | Vero CCL81 | 7.5 | [12] |

| BCX4430 | SARS-CoV | HeLa | 57.7 | [5] |

| EIDD-1931 (NHC) | SARS-CoV-2 | Vero | 0.3 | [5] |

| EIDD-1931 (NHC) | Calu-3 | 0.08 | [5] |

Table 3: Cyclin-Dependent Kinase (CDK) Inhibition by Nitrosopyrimidine and Related Derivatives (IC50 values)

| Compound/Derivative | CDK Target | IC50 (µM) | Reference(s) |

| (R)-roscovitine | CDK1 | 2.7 | [13] |

| (R)-roscovitine | CDK2 | 0.1 | [13] |

| (R)-roscovitine | CDK7 | 0.5 | [13] |

| (R)-roscovitine | CDK9 | 0.8 | [13] |

| AT7519 | CDK1 | 0.19 | [13] |

| AT7519 | CDK2 | 0.044 | [13] |

| AT7519 | CDK4 | 0.067 | [13] |

| AT7519 | CDK5 | 0.018 | [13] |

| AT7519 | CDK9 | <0.01 | [13] |

| Flavopiridol | CDK1 | 0.03 | [13] |

| Flavopiridol | CDK2 | 0.1 | [13] |

| Flavopiridol | CDK4 | 0.02 | [13] |

| Flavopiridol | CDK6 | 0.06 | [13] |

| Flavopiridol | CDK7 | 0.01 | [13] |

| Flavopiridol | CDK9 | 0.01 | [13] |

| Pyrazolo[3,4-d]pyrimidinone derivative 4a | CDK2 | 0.21 | [14] |

| Pyrazolo[3,4-d]pyrimidinone derivative 4b | CDK2 | 0.96 | [14] |

Signaling Pathways Modulated by Nitrosouracil Derivatives

The biological effects of nitrosouracil derivatives are mediated through the modulation of various intracellular signaling pathways. The nitroso group can release nitric oxide (NO), which can in turn modify protein function through S-nitrosylation of cysteine residues. This post-translational modification can alter the activity of key signaling proteins.

DNA Damage Response and Apoptosis

The primary mechanism of action for many nitrosourea compounds is the induction of DNA damage, which activates the DNA damage response (DDR) pathway. This leads to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis.

Putative Modulation of Key Signaling Cascades

While direct evidence for nitrosouracil derivatives is still emerging, the known effects of nitric oxide and related nitroso compounds suggest potential modulation of the following key signaling pathways:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. NO has been shown to modulate MAPK signaling through S-nitrosylation of key components. For instance, S-nitrosylation of ERK can inhibit its phosphorylation and induce apoptosis.[15][16] Similarly, NO can suppress JNK activation.[17][18]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. The release of NO from nitroso compounds can lead to the S-nitrosylation of the p50 subunit of NF-κB, which can inhibit its DNA binding activity. Furthermore, N-methyl-N-nitrosourea (MNU) induced retinal damage has been linked to the NF-κB/IκBα signaling pathway.[19][20]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that promotes cell growth and inhibits apoptosis. NO has a complex, concentration-dependent effect on this pathway. Low concentrations of NO donors can lead to S-nitrosylation and inhibition of PTEN, a negative regulator of the pathway, resulting in Akt activation.[21] Conversely, higher concentrations of NO can lead to S-nitrosylation and inhibition of Akt itself.[10][13]

Experimental Protocols

Synthesis of Nitrosouracil Derivatives

A general method for the synthesis of 6-amino-5-nitrosouracil derivatives involves the nitrosation of a corresponding 6-aminouracil precursor.

Example Protocol for 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil (7): Reaction of 6-amino-1-[(2-chlorophenyl)methyl]uracil (6b) with aqueous sodium nitrite in the presence of acetic acid affords a high yield of the colored nitroso derivative 7.[22]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. scribd.com [scribd.com]

- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 6. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal dose selection of N-methyl-N-nitrosourea for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]

- 10. S-Nitrosylation of Akt by organic nitrate delays revascularization and the recovery of cardiac function in mice following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic stress regulates ERK activity by controlling KSR‐RAF heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of an ethylnitrosourea-generated mouse mutation defines a cell intrinsic role of nuclear factor kappaB2 in regulating circulating B cell numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S‐Nitrosylation of Akt by organic nitrate delays revascularization and the recovery of cardiac function in mice following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. S-nitrosylation of ERK inhibits ERK phosphorylation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-nitrosylation of ERK inhibits ERK phosphorylation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric oxide negatively regulates c-Jun N-terminal kinase/stress-activated protein kinase by means of S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitric oxide negatively regulates c-Jun N-terminal kinase/stress-activated protein kinase by means of S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Changes of NF-kappaB/I kappa B alpha in N-methyl-N-nitrosourea-induced retinal damage in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-methyl-N-nitrosourea-induced apoptosis of photoreceptor cells in Sprague-Dawley rats via nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. On–off system for PI3-kinase–Akt signaling through S-nitrosylation of phosphatase with sequence homology to tensin (PTEN) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scirp.org [scirp.org]

The Pivotal Role of 6-Amino-1-methyl-5-nitrosouracil in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyl-5-nitrosouracil is a versatile synthetic intermediate of significant interest in the field of heterocyclic chemistry. Its unique structural features, particularly the presence of a reactive nitroso group adjacent to an amino group on a pyrimidine scaffold, make it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds, most notably purines and pteridines, are of paramount importance in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 6972-78-7[1] |

| Molecular Formula | C₅H₆N₄O₃[1] |